molecular formula C16H20ClN3S B3321274 b-Isothipendyl Hydrochloride Salt CAS No. 132962-42-6

b-Isothipendyl Hydrochloride Salt

Cat. No.: B3321274
CAS No.: 132962-42-6
M. Wt: 321.9 g/mol
InChI Key: HFJJAJGARYYPMV-UHFFFAOYSA-N
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Description

b-Isothipendyl Hydrochloride Salt: is a chemical compound with the molecular formula C16H19N3S·HCl and a molecular weight of 321.8681 g/mol . It is a derivative of isothipendyl, a first-generation antihistamine and anticholinergic agent. This compound is primarily used in pharmaceutical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Isothipendyl Hydrochloride Salt involves the reaction of 1-azaphenothiazine with sodium hydride in anhydrous acetonitrile . The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: b-Isothipendyl Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the parent compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

b-Isothipendyl Hydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of b-Isothipendyl Hydrochloride Salt involves its role as a selective histamine H1 receptor antagonist . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. Additionally, the compound exhibits anticholinergic and sedative effects, contributing to its therapeutic profile .

Comparison with Similar Compounds

    Promethazine: Another first-generation antihistamine with similar anticholinergic and sedative properties.

    Prothipendyl: A compound with comparable antihistaminic activity but different chemical structure.

    Diphenhydramine: A widely used antihistamine with similar pharmacological effects but distinct molecular structure.

Uniqueness: b-Isothipendyl Hydrochloride Salt is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its selective binding to histamine H1 receptors and additional anticholinergic effects make it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-12(11-18(2)3)19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJJAJGARYYPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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